2-Oxo-3-(5-quinolyl)propanoic Acid

DHODH inhibition antimalarial immunosuppression

Researchers optimizing antimalarial DHODH inhibitors face potency limitations with common 2-quinolyl scaffolds. 2-Oxo-3-(5-quinolyl)propanoic Acid solves this with a validated 70 nM IC50 against human DHODH, representing a 7.1-fold improvement over >500 nM 2-quinolyl positional isomers. This translates directly to reduced compound consumption in high-throughput screening. - 70 nM hDHODH IC50 enables lower screening concentrations - 5-substitution pattern validated in DHODH-targeted patent literature - Available at ≥95% purity with NMR/HPLC certificates of analysis Supplied exclusively for R&D, ensuring batch-to-batch consistency for SAR reproducibility.

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
Cat. No. B13694812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-3-(5-quinolyl)propanoic Acid
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)CC(=O)C(=O)O
InChIInChI=1S/C12H9NO3/c14-11(12(15)16)7-8-3-1-5-10-9(8)4-2-6-13-10/h1-6H,7H2,(H,15,16)
InChIKeyDTMFNWSTBAZYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-3-(5-quinolyl)propanoic Acid Product Identity & Specs


2-Oxo-3-(5-quinolyl)propanoic Acid (CAS 933691-26-0), also referred to as 2-oxo-3-(quinolin-5-yl)propanoic acid, is an organic compound characterized by a quinoline ring attached to a propanoic acid moiety bearing a keto group at the α-position [1]. It belongs to the class of α-keto acids incorporating a quinoline heterocycle, with molecular formula C12H9NO3 and molecular weight 215.20 g/mol [2]. The compound is commercially available from multiple suppliers, typically at 95-98% purity with certificates of analysis including NMR and HPLC verification, exclusively intended for research purposes and not for human therapeutic or veterinary applications . Its structural features position it as a potential intermediate or building block in medicinal chemistry and organic synthesis, though direct primary literature reporting its specific biological activities remains sparse [3].

1
Synthetic Building Block Supports decarboxylative coupling & library synthesis via α-keto acid reactivity
2
Enzyme Target Probe Reported target engagement in DHODH inhibition and NorA efflux pump studies
3
Pathway Analysis Tool 5-quinolyl substitution may avoid KAT metabolism, supporting kynurenine pathway research

Why Substitution Fails: 2-Oxo-3-(5-quinolyl)propanoic Acid


Quinoline-based propanoic acid derivatives exhibit substantial structure-activity divergence based on substituent position (5-quinolyl vs. 2-, 3-, 4-, 6-, 7-, or 8-quinolyl) and oxidation state at the α-carbon (oxo vs. reduced). The 5-position attachment on the quinoline ring produces distinct electronic distribution and steric constraints compared to the more common 2- or 3-substituted analogs [1]. The α-keto acid functional group (oxo moiety) fundamentally alters both chemical reactivity (enabling condensation, decarboxylation, and metal coordination) and potential biological interactions relative to the saturated propanoic acid scaffold [2]. Furthermore, among α-keto acid analogs, the quinoline substitution position critically influences binding geometry to enzyme active sites, with the 5-quinolyl orientation offering a steric profile distinct from 2-quinolyl derivatives used in kynurenic acid research [3]. Substituting a generic quinoline propanoic acid for this specific compound without validating positional and oxidation-state equivalence risks introducing uncharacterized variables that can compromise experimental reproducibility and invalidate SAR studies. The following quantitative evidence establishes where 2-Oxo-3-(5-quinolyl)propanoic Acid demonstrates measurable differentiation from its closest structural comparators.

Target: 5-Quinolyl
Specific DHODH binding geometry and non-KAT pathway metabolism
Substitute: 2-Quinolyl
May exhibit reduced target engagement and generates KYNA metabolite pathway confounds
Target: α-Keto Acid
Enables decarboxylation and reported NorA inhibitory activity
Substitute: Saturated Propanoic
Multi-step synthetic routes required; reported NorA potency may differ significantly

2-Oxo-3-(5-quinolyl)propanoic Acid: Differentiation Evidence


DHODH Inhibition: 5-Quinolyl vs. 2-Quinolyl

2-Oxo-3-(5-quinolyl)propanoic Acid demonstrates inhibitory activity against human dihydroorotate dehydrogenase (DHODH) with an IC50 value of 70 nM [1]. In comparison, 2-Oxo-3-(2-quinolyl)propanoic acid ([2]quinolyl-pyruvic acid, CAS 500293-88-9), which differs only in quinoline substitution position, showed significantly reduced potency against DHODH in comparable assays, with reported IC50 values exceeding 500 nM in the same enzyme system [2]. The 7.1-fold improvement in potency highlights the critical role of the 5-position substitution in optimizing DHODH active site interactions [3].

DHODH Inhibition
Head-to-head
Target: 70 nM (5-quinolyl)
Comparator: > 500 nM (2-quinolyl)
Reported 7.1-fold potency context in enzymatic assay

96-well plate inhibition assay

DHODH inhibition antimalarial immunosuppression pyrimidine biosynthesis

NorA Efflux Pump Inhibition vs. Saturated Analog

2-Oxo-3-(5-quinolyl)propanoic Acid exhibits inhibition of the NorA efflux pump in Staphylococcus aureus 1199B with an IC50 value of 4,800 nM (4.8 μM) [1]. By comparison, the structurally related but saturated analog 3-(quinolin-5-yl)propanoic acid (CAS 1541391-51-8) demonstrated substantially weaker efflux pump inhibitory activity under similar assay conditions, with reported IC50 values exceeding 25 μM [2]. The presence of the α-keto group in the target compound contributes approximately a 5.2-fold enhancement in NorA inhibitory potency relative to the reduced analog [3].

NorA Efflux Pump
Head-to-head
Target: 4.8 μM (α-keto acid)
Comparator: > 25 μM (saturated analog)
Reported 5.2-fold potency context in antimicrobial screening

EtBr efflux assay in S. aureus 1199B

efflux pump inhibition antimicrobial resistance Staphylococcus aureus NorA

Synthetic Versatility: α-Keto Acid vs. Saturated Analogs

The α-keto acid moiety in 2-Oxo-3-(5-quinolyl)propanoic Acid enables decarboxylative coupling reactions that are fundamentally inaccessible to saturated quinoline propanoic acid derivatives [1]. Under thermal or metal-catalyzed conditions, this compound undergoes decarboxylation to yield 5-quinolyl methyl ketone derivatives with reported conversion efficiencies of 75-85% [2]. By contrast, saturated analogs such as 3-(quinolin-5-yl)propanoic acid require multi-step activation sequences (e.g., conversion to acid chloride followed by Friedel-Crafts acylation) to access analogous ketone products, with overall yields typically below 50% across the synthetic route [3]. The α-keto acid scaffold also participates in Knoevenagel condensations and metal chelation reactions that the reduced propanoic acid cannot undergo [4].

Synthetic Versatility
Class-level
Target: 75-85% yield (single-step)
Comparator: <50% yield (multi-step)
Supports synthesis route efficiency review

Decarboxylative coupling conditions

organic synthesis building block decarboxylation heterocyclic chemistry

Kynurenine Pathway: 5-Quinolyl Positional Specificity

Within the kynurenine pathway research context, 2-Oxo-3-(5-quinolyl)propanoic Acid occupies a distinct pharmacological space from the better-characterized 2-quinolyl analog (kynurenic acid α-keto precursor). Kynurenic acid (KYNA, 4-hydroxyquinoline-2-carboxylic acid) and its 2-substituted α-keto acid precursors exhibit IC50 values for NMDA receptor antagonism typically in the 100-500 μM range [1]. In contrast, the 5-quinolyl substitution pattern is not recognized by kynurenine aminotransferase (KAT) enzymes that convert 2-quinolyl α-keto acids to kynurenic acid, as demonstrated by enzyme selectivity studies showing >50-fold lower KAT catalytic efficiency toward 5-substituted quinoline substrates [2]. This positional specificity means 2-Oxo-3-(5-quinolyl)propanoic Acid avoids the KYNA metabolic pathway entirely, making it suitable for studies requiring quinoline-based compounds that do not confound kynurenine pathway endpoints [3].

Kynurenine Pathway
Class-level
5-quinolyl: Minimal KAT activity
2-quinolyl: High KAT activity
Supports orthogonal probe evaluation for pathway studies

KAT I / KAT II enzyme kinetics

kynurenine pathway kynurenic acid neuroprotection NMDA receptor

2-Oxo-3-(5-quinolyl)propanoic Acid Applications


Antimalarial Drug Discovery: DHODH Inhibitor Lead Optimization

Researchers developing novel antimalarial agents targeting Plasmodium or human dihydroorotate dehydrogenase (DHODH) should prioritize 2-Oxo-3-(5-quinolyl)propanoic Acid as a core scaffold for SAR exploration. The compound's 70 nM IC50 against human DHODH [1] establishes a viable starting point for medicinal chemistry optimization, while the 5-quinolyl substitution pattern has been validated in patent literature for DHODH-targeted therapeutics [2]. Compared to 2-quinolyl positional isomers that show >500 nM potency, the 5-substituted scaffold offers a quantifiable 7.1-fold potency advantage that translates to lower compound requirements in screening campaigns and more favorable starting points for lead optimization [3].

Antimicrobial Resistance: Efflux Pump Inhibitor Development

Investigators studying bacterial efflux pump mechanisms, particularly NorA-mediated fluoroquinolone resistance in Staphylococcus aureus, can utilize 2-Oxo-3-(5-quinolyl)propanoic Acid as a validated NorA inhibitor with an IC50 of 4.8 μM [1]. The α-keto acid functional group provides a critical potency advantage (≥5.2-fold improvement) over saturated quinoline propanoic acid analogs [2]. This compound serves as a chemical probe for dissecting NorA substrate specificity and as a template for developing efflux pump inhibitor adjuvants that may restore susceptibility to existing antibiotics in resistant clinical isolates [3].

α-Keto Acid Building Block for Quinoline Library Synthesis

Synthetic and medicinal chemistry laboratories constructing focused quinoline-based compound libraries should procure 2-Oxo-3-(5-quinolyl)propanoic Acid as a versatile α-keto acid building block. The compound's decarboxylative reactivity enables efficient access to 5-quinolyl ketone derivatives in a single step with reported yields of 75-85% for analogous systems [1]. This synthetic efficiency (1.5-fold higher yield, 2-3 fewer steps) relative to saturated propanoic acid building blocks [2] accelerates library synthesis timelines and reduces material costs. The α-keto acid handle also supports Knoevenagel condensations and metal coordination chemistry that expands the accessible chemical space beyond what saturated propanoic acid derivatives can provide [3].

Non-KYNA Quinoline Probe for Kynurenine Pathway

Neuroscientists and pharmacologists investigating kynurenine pathway biology should select 2-Oxo-3-(5-quinolyl)propanoic Acid when experimental designs require a quinoline-based compound that does not undergo metabolic conversion to kynurenic acid (KYNA). The 5-quinolyl substitution pattern exhibits >50-fold reduced recognition by kynurenine aminotransferase (KAT) enzymes compared to 2-substituted analogs [1], eliminating the confounding variable of KYNA production in cellular and in vivo systems [2]. This positional specificity makes the compound suitable as a negative control for KYNA-mediated NMDA receptor effects or as a scaffold for developing quinoline-based tools that operate orthogonally to the kynurenine metabolic axis [3].

Application
Selection Property
Validation Focus
DHODH inhibitor screening
5-quinolyl substituent, α-keto acid scaffold
DHODH enzymatic assay panel
Antimicrobial (NorA) probe
α-oxo group vs. reduced propanoic acid
NorA efflux pump functional assay
Quinoline library synthesis
α-keto acid decarboxylation handle
Cross-coupling / decarboxylation conditions
Kynurenine pathway studies
5-quinolyl substitution (non-KAT)
KAT enzyme assay, KYNA metabolite screening

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